molecular formula C11H14N4 B7865595 6-Methyl-2-(piperazin-1-yl)nicotinonitrile

6-Methyl-2-(piperazin-1-yl)nicotinonitrile

Cat. No. B7865595
M. Wt: 202.26 g/mol
InChI Key: QYXXKFDWFZCERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802679B2

Procedure details

Piperazine (1.13 g) and 2-chloro-6-methylnicotinonitrile (500 mg) were dissolved in DMF (15 ml), and K2CO3 (1.36 g) was added thereto, followed by stirring at 60° C. overnight. The reaction mixture was concentrated under reduced pressure, and then a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with CHCl3. The organic layer was dried over Na2SO4, and the solvent was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 6-methyl-2-piperazin-1-ylnicotinonitrile (628 mg).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:16][C:14]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC(=C(C#N)C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 628 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.